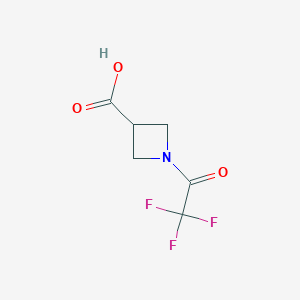

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-1-3(2-10)4(11)12/h3H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPNGUOKMPVJQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid

In the landscape of modern drug discovery, the rational design of small molecules with precisely controlled three-dimensional conformations is paramount. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds due to their unique combination of rigidity and stability.[1] Unlike more flexible aliphatic chains or larger ring systems, the constrained nature of the azetidine ring allows for a significant reduction in the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide focuses on a key derivative, This compound (CAS Number: 1001026-41-0 ), a versatile building block for researchers engaged in the synthesis of novel therapeutics.[2][3]

The incorporation of a trifluoroacetyl group on the azetidine nitrogen further enhances its utility. The electron-withdrawing nature of the trifluoromethyl moiety modulates the basicity of the nitrogen and can impart favorable properties such as increased metabolic stability and altered lipophilicity. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound's properties, synthesis, applications, and handling protocols, grounded in established scientific principles.

Core Physicochemical and Structural Data

A thorough understanding of a compound's fundamental properties is the foundation for its effective application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1001026-41-0 | [2][3] |

| IUPAC Name | 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid | [3][4] |

| Molecular Formula | C₆H₆F₃NO₃ | [5] |

| Molecular Weight | 197.11 g/mol | |

| Monoisotopic Mass | 197.02998 Da | [5] |

| Canonical SMILES | C1C(CN1C(=O)C(F)(F)F)C(=O)O | [5] |

| InChIKey | FMPNGUOKMPVJQV-UHFFFAOYSA-N | [5] |

Synthesis and Purification: An Expert's Perspective

While specific proprietary synthesis routes may vary, the preparation of this compound can be reliably achieved through the N-acylation of its parent amino acid, 3-Azetidinecarboxylic acid (CAS: 36476-78-5).[6][7]

Proposed Synthetic Workflow

The most direct and logical approach involves the reaction of 3-Azetidinecarboxylic acid with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a non-nucleophilic base.

Caption: Proposed synthesis of the target compound via N-acylation.

Mechanistic Rationale and Protocol Considerations

Expertise & Causality: The choice of a tertiary amine base like triethylamine (TEA) is critical. Its primary function is to deprotonate the secondary amine of the azetidine ring, generating a more potent nucleophile. This is necessary because the amine, while nucleophilic, requires activation to efficiently attack the highly electrophilic carbonyl carbon of trifluoroacetic anhydride. An aprotic solvent such as Dichloromethane (DCM) is preferred to prevent side reactions with the anhydride. The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction profile and then allowed to warm to room temperature to ensure completion.

Self-Validating Protocol: Purification is key to ensuring the integrity of the final compound. An acidic aqueous workup serves to protonate any unreacted TEA, rendering it water-soluble for easy removal. The trifluoroacetic acid byproduct is also removed during this phase. The final product's purity can be validated through standard analytical techniques such as NMR spectroscopy (to confirm the structure), LC-MS (to confirm mass and purity), and HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block for creating complex molecules with therapeutic potential.

As a Constrained Amino Acid Analogue

The molecule can be viewed as a conformationally restricted analogue of natural amino acids like proline or alanine. This rigidity is highly advantageous in peptide and peptidomimetic design.[8] By incorporating this scaffold, medicinal chemists can lock a peptide backbone into a specific bioactive conformation, which can lead to:

-

Enhanced Potency: By pre-organizing the molecule for optimal interaction with a receptor or enzyme active site.

-

Increased Selectivity: By disfavoring conformations that would lead to off-target binding.

-

Improved Metabolic Stability: The non-natural azetidine ring is often resistant to degradation by peptidases.

A Scaffold for Diversity-Oriented Synthesis

The carboxylic acid moiety serves as a versatile chemical handle for further elaboration. It can be readily converted into amides, esters, or other functional groups, enabling its integration into larger, more complex molecular frameworks for screening libraries.[9] This is particularly relevant for generating libraries focused on CNS targets, where properties like rigidity and controlled lipophilicity are crucial for crossing the blood-brain barrier.[9]

Caption: Utility as a versatile building block in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The following information is synthesized from available Safety Data Sheets (SDS).[4]

Hazard Identification (GHS Classification):

-

Skin Irritation (Category 2) : Causes skin irritation.[4]

-

Eye Irritation (Category 2A) : Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[4]

Recommended Protective Measures:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities should be equipped with an eyewash station.[4]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or fumes.[4] Wash hands thoroughly after handling.[4]

-

Storage : Store in a cool, dry place in a tightly sealed container.

Representative Experimental Protocol: Amide Bond Formation

To illustrate the practical utility of this compound, the following section provides a detailed, step-by-step methodology for a standard amide coupling reaction.

Objective: To couple this compound with a representative primary amine (e.g., Benzylamine) using HATU as a coupling agent.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Preparation : To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution : Dissolve the acid in anhydrous DMF.

-

Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. Causality: This step forms a highly reactive O-acylisourea intermediate, activating the carboxylic acid for nucleophilic attack.

-

Amine Addition : Add Benzylamine (1.1 eq) dropwise to the activated mixture.

-

Reaction : Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Trustworthiness: This sequential washing protocol ensures the removal of the coupling reagents, excess amine, and base, which is a self-validating system for purification.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

References

-

LookChem (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

-

Acros PharmaTech Limited (2018). SAFETY DATA SHEET. Retrieved from [Link]

- Wadsworth, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 798-811.

-

Wikipedia (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

- Page, B. D. G., et al. (2012). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10328-10343.

-

PubChemLite (n.d.). This compound. Retrieved from [Link]

-

Amaybio (n.d.). 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]

- Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100103.

- Lensen, N., et al. (2007). Straightforward Synthesis of Novel Enantiopure α‑Trifluoromethylated Azetidine 2‑Carboxylic Acid and Homoserines. The Journal of Organic Chemistry, 72(1), 237-240.

-

National Center for Biotechnology Information (n.d.). 3-azetidinecarboxylic Acid. PubChem Compound Summary for CID 93192. Retrieved from [Link].

-

Progress in Chemistry (2019). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Retrieved from [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound [synhet.com]

- 4. aksci.com [aksci.com]

- 5. PubChemLite - this compound (C6H6F3NO3) [pubchemlite.lcsb.uni.lu]

- 6. 36476-78-5 CAS MSDS (3-Azetidinecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-アゼチジンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid: Structure, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid, a specialized building block of significant interest in medicinal chemistry. We will dissect its molecular architecture, outline a robust synthetic pathway, and detail the analytical techniques required for its unambiguous characterization. This document is intended to serve as a foundational resource, blending theoretical principles with practical, field-proven insights to empower researchers in its application. The inherent value of this molecule lies in the strategic combination of a strained azetidine ring, a key carboxylic acid functional group, and a metabolically robust trifluoroacetyl moiety—features that are increasingly sought after in the design of novel therapeutics.

Introduction: The Strategic Value of a Trifunctional Scaffold

The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. Saturated heterocyclic scaffolds, particularly those that are sp³-rich, have garnered immense interest as they often lead to candidates with higher success rates in preclinical development.[1] Within this class, the azetidine ring, a four-membered nitrogen heterocycle, is emerging as a "privileged" motif.[1] It serves as a rigid, compact scaffold that can act as a bioisosteric replacement for larger rings like pyrrolidine, often improving key pharmacokinetic properties such as solubility and metabolic stability.[1][2]

This compound capitalizes on this foundation by incorporating two additional, strategically important functional groups:

-

The Trifluoroacetyl Group (-COCF₃): The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. The trifluoromethyl group, in particular, is known to enhance binding affinity and block metabolic degradation at the nitrogen atom.

-

The Carboxylic Acid Group (-COOH): This functional handle is pivotal for further synthetic elaboration. It provides a reactive site for amide bond formation, esterification, or conversion to other functional groups, enabling the molecule's incorporation into larger, more complex structures like peptides or small-molecule inhibitors.

This guide will explore the synergy of these three components, providing the technical detail necessary for its confident synthesis and application in research programs.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a chemical entity begins with a precise understanding of its structure and associated properties.

Definitive Structure

The molecule consists of a central azetidine ring. The ring nitrogen is acylated with a 2,2,2-trifluoroacetyl group, and a carboxylic acid is substituted at the C3 position.

Caption: 2D structure of this compound.

Chemical Identifiers and Properties

A summary of the key identifiers and computationally predicted properties is provided below. These values are essential for database searches, analytical calculations, and initial physicochemical assessment.

| Property | Value | Source |

| IUPAC Name | 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid | [3][4] |

| CAS Number | 1001026-41-0 | [4][5] |

| Molecular Formula | C₆H₆F₃NO₃ | [6] |

| Molecular Weight | 197.11 g/mol | [7] |

| Monoisotopic Mass | 197.02998 Da | [6] |

| XlogP (Predicted) | 0.1 | [6] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Mechanistic Rationale

The most direct and reliable route to synthesize this compound is through the N-acylation of the parent amino acid, 3-azetidinecarboxylic acid. The choice of the trifluoroacetylating agent is critical for achieving high yield and purity.

Synthetic Workflow: N-Trifluoroacetylation

The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the azetidine ring attacks the electrophilic carbonyl carbon of the acylating agent.

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Protocol and Causality

This protocol is designed as a self-validating system. The rationale behind each step is provided to ensure technical understanding and successful execution.

-

Reactant Preparation:

-

Step 1a: Dissolve 3-azetidinecarboxylic acid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or THF).

-

Step 1b: Add triethylamine (TEA) or another non-nucleophilic base (1.1-1.5 eq).

-

Causality: 3-azetidinecarboxylic acid exists as a zwitterion. The base is essential to deprotonate the ammonium group, liberating the lone pair on the nitrogen and rendering it nucleophilic for the subsequent acylation. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive trifluoroacetic anhydride.

-

-

Acylation Reaction:

-

Step 2a: Cool the reaction mixture to 0°C in an ice bath.

-

Step 2b: Add trifluoroacetic anhydride (TFAA) (1.1 eq) dropwise to the stirred solution.

-

Step 2c: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Causality: The reaction is exothermic; initial cooling controls the reaction rate and minimizes side reactions. TFAA is a highly potent acylating agent, ensuring a rapid and complete reaction. The trifluoroacetate leaving group is very stable, which drives the reaction to completion.

-

-

Workup and Purification:

-

Step 3a: Quench the reaction by the slow addition of water.

-

Step 3b: Acidify the aqueous layer with dilute HCl to a pH of ~2-3.

-

Step 3c: Extract the product into an organic solvent such as ethyl acetate.

-

Step 3d: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 3e: Purify the crude product via column chromatography or recrystallization.

-

Causality: Quenching destroys any remaining TFAA. Acidification protonates the carboxylic acid, making it less water-soluble and facilitating its extraction into the organic phase. This also separates it from any water-soluble byproducts.

-

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic methods. The following sections detail the expected spectral data for this compound.

Caption: Correlation between the molecular structure and its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to be relatively simple.

-

~10-12 ppm (broad singlet, 1H): This highly deshielded signal is characteristic of the carboxylic acid proton.[8] It may exchange with D₂O.

-

~4.0-4.5 ppm (multiplets, 4H): These signals correspond to the four protons on the azetidine ring (CH₂ groups). The electron-withdrawing effects of the nitrogen, the trifluoroacetyl group, and the carboxylic acid deshield these protons.

-

~3.5-4.0 ppm (multiplet, 1H): This signal corresponds to the single proton at the C3 position (CH).

-

-

¹³C NMR:

-

~170-175 ppm: Carbonyl carbon of the carboxylic acid.

-

~158-162 ppm (quartet, J ≈ 35-40 Hz): Carbonyl carbon of the trifluoroacetyl group. The signal is split into a quartet due to coupling with the three adjacent fluorine atoms.

-

~115-120 ppm (quartet, J ≈ 285-290 Hz): The carbon of the trifluoromethyl (CF₃) group. This signal is also a quartet with a very large coupling constant, which is a definitive indicator of a CF₃ group.

-

~45-55 ppm: The two CH₂ carbons of the azetidine ring.

-

~30-40 ppm: The CH carbon of the azetidine ring.

-

-

¹⁹F NMR: A single, sharp signal is expected around -75 ppm (relative to CFCl₃), confirming the presence of a single chemical environment for the three equivalent fluorine atoms of the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid | The broadness is due to hydrogen bonding.[8] |

| ~1720 | C=O stretch | Carboxylic Acid | A strong, sharp absorption.[9][10] |

| ~1680 | C=O stretch | Amide (tertiary) | Characteristic amide I band.[9][10] |

| 1250 - 1100 | C-F stretch | Trifluoromethyl | Typically very strong and sharp absorptions. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

-

Expected Mass: For high-resolution mass spectrometry (HRMS) in negative ion mode, the expected [M-H]⁻ ion would be at m/z 196.0227.[6]

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da), loss of the trifluoroacetyl group (-97 Da), or cleavage of the azetidine ring.

Applications in Drug Discovery and Chemical Biology

The unique structural combination of this compound makes it a valuable building block.

-

Scaffold for Constrained Peptidomimetics: The rigid azetidine core can be used to introduce conformational constraints into peptides, which can enhance binding affinity and selectivity for biological targets.[11] It serves as a non-natural amino acid that can probe structure-activity relationships.

-

Development of CNS-Focused Libraries: The low molecular weight and moderate lipophilicity align with the properties desired for molecules targeting the central nervous system (CNS).[12] Its structure can be elaborated to access novel fused, bridged, and spirocyclic systems.[12][13]

-

Bioisosteric Replacement: The azetidine-3-carboxylic acid core is a valuable bioisostere for proline and other cyclic amino acids. This substitution can favorably modulate a compound's physicochemical properties, such as increasing polarity and aqueous solubility while maintaining or improving biological activity.[1]

Safety and Handling

As a research chemical, proper safety protocols must be strictly followed.

-

Hazards: This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[3][15]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[3][14]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[3]

-

Conclusion

This compound is a highly functionalized and synthetically accessible building block. Its molecular structure, defined by the strategic placement of a strained azetidine ring, a versatile carboxylic acid, and a stabilizing trifluoroacetyl group, offers significant advantages for medicinal chemistry programs. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is paramount for its effective utilization in the development of next-generation therapeutics.

References

-

AK Scientific, Inc. This compound Safety Data Sheet.

-

LookChem. This compound Safety Data Sheets(SDS).

-

Couture, A., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. European Journal of Organic Chemistry.

-

MedChemExpress. Azetidine-3-carboxylic acid Safety Data Sheet.

- Acros PharmaTech Limited. (R)

-

Sigma-Aldrich. Trifluoroacetic Anhydride Safety Data Sheet.

-

PubChem. 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid. National Center for Biotechnology Information.

-

SynHet. This compound.

-

Maetani, M., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.

-

Verho, O., et al. (2022). Harnessing oxetane and azetidine sulfonyl fluorides for opportunities in drug discovery. Nature Chemistry.

-

Isom, A., et al. (2020). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition.

-

Wikipedia. Azetidine-2-carboxylic acid.

-

Smolecule. Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt.

-

Amaybio. 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid.

-

ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

-

Life Chemicals. Substituted Azetidines in Drug Discovery.

-

Lensen, N., et al. (2010). Straightforward Synthesis of Novel Enantiopure α‑Trifluoromethylated Azetidine 2‑Carboxylic Acid and Homoserines. The Journal of Organic Chemistry.

-

ResearchGate. Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics.

-

PubChem. 3-azetidinecarboxylic Acid. National Center for Biotechnology Information.

-

Selleck Chemicals. Azetidine-2-carboxylic acid.

-

LibreTexts Chemistry. 21.10 Spectroscopy of Carboxylic Acid Derivatives.

-

Sigma-Aldrich. 3-Azetidinecarboxylic acid.

-

Tokyo Chemical Industry Co., Ltd. Azetidine-3-carboxylic Acid.

-

Hansen, A. M., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules.

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing oxetane and azetidine sulfonyl fluorides for opportunities in drug discovery [spiral.imperial.ac.uk]

- 3. aksci.com [aksci.com]

- 4. This compound [synhet.com]

- 5. lookchem.com [lookchem.com]

- 6. PubChemLite - this compound (C6H6F3NO3) [pubchemlite.lcsb.uni.lu]

- 7. 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid - CAS:1001026-41-0 - 阿镁生物 [amaybio.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. acrospharma.co.kr [acrospharma.co.kr]

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid, a valuable building block in contemporary drug discovery and development. Azetidine scaffolds are of significant interest due to their ability to impart favorable physicochemical properties to bioactive molecules, including improved metabolic stability and three-dimensionality.[1][2] The introduction of a trifluoroacetyl group offers a strategic handle for further chemical modification and can influence the conformational preferences of the azetidine ring. This guide will delve into the prevalent synthetic strategies, detailing the underlying chemical principles, providing step-by-step experimental protocols, and offering insights into process optimization and characterization.

Introduction: The Significance of Azetidines in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" in medicinal chemistry. Their inherent conformational rigidity and ability to act as bioisosteric replacements for other cyclic and acyclic moieties make them attractive components in the design of novel therapeutics.[3] The incorporation of an azetidine ring can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles. Specifically, 3-substituted azetidine derivatives are integral to a number of biologically active compounds.[2]

The target molecule, this compound, combines the desirable properties of the azetidine core with the unique attributes of the trifluoroacetyl group. The trifluoroacetyl moiety is a common protecting group for amines but also serves as a key pharmacophore in its own right, capable of engaging in specific interactions with biological targets.

Synthetic Strategies for this compound

The synthesis of the target compound primarily involves two key stages: the formation of the azetidine-3-carboxylic acid core and the subsequent N-trifluoroacetylation. Several routes to azetidine-3-carboxylic acid have been reported, often starting from commercially available precursors.

Synthesis of the Azetidine-3-carboxylic Acid Precursor

A common and practical approach to azetidine-3-carboxylic acid involves a multi-step sequence starting from diethyl bis(hydroxymethyl)malonate. This method, while involving several steps, is amenable to scale-up and avoids the use of highly toxic reagents often associated with older synthetic routes.[4]

The general synthetic pathway is outlined below:

Caption: General synthetic scheme for Azetidine-3-carboxylic acid.

This process involves the conversion of the diol to a bis-triflate, followed by a ring-forming reaction with an amine like benzylamine. Subsequent decarboxylation and deprotection yield the desired azetidine-3-carboxylic acid.[4]

N-Trifluoroacetylation: The Final Step

The crucial step of introducing the trifluoroacetyl group onto the azetidine nitrogen is typically achieved by reacting azetidine-3-carboxylic acid with a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is a common and effective reagent for this transformation.[5] The reaction is generally performed in an appropriate solvent and may require a base to neutralize the trifluoroacetic acid byproduct.

Caption: Experimental workflow for N-trifluoroacetylation.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of this compound from azetidine-3-carboxylic acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Azetidine-3-carboxylic acid | ≥95% | Commercially Available |

| Trifluoroacetic anhydride (TFAA) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Triethylamine (TEA) | ≥99% | Commercially Available |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available |

| Hexanes | Reagent Grade | Commercially Available |

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add azetidine-3-carboxylic acid (1.0 eq).

-

Dissolution: Suspend the azetidine-3-carboxylic acid in anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the suspension to 0 °C using an ice bath and add triethylamine (1.1 eq) dropwise.

-

Addition of Trifluoroacetylating Agent: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup:

-

Upon completion, quench the reaction by the slow addition of water.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[6]

Causality and Experimental Choices

-

Choice of Trifluoroacetylating Agent: Trifluoroacetic anhydride is highly reactive and efficient for the acylation of amines. Its volatility and the volatility of the trifluoroacetic acid byproduct facilitate their removal during workup.[5]

-

Use of a Base: Triethylamine is included to scavenge the trifluoroacetic acid generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions.

-

Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between the amine and the highly reactive anhydride, minimizing the formation of impurities.

-

Aqueous Workup: The acidic wash during the workup is essential to protonate any unreacted triethylamine and facilitate its removal into the aqueous phase.

Safety Considerations

-

Trifluoroacetic anhydride and trifluoroacetic acid are corrosive and have high vapor pressures. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction can be exothermic, especially on a larger scale. Proper temperature control is essential.

Conclusion

The synthesis of this compound is a reproducible and scalable process that provides access to a valuable building block for drug discovery. The methodology presented in this guide, based on established chemical principles, offers a reliable pathway for researchers and scientists in the pharmaceutical and biotechnology industries. The strategic incorporation of this and similar azetidine derivatives holds significant promise for the development of next-generation therapeutics.[1][2]

References

- Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449.

- SynHet. (n.d.). This compound.

- Wadsworth, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 897-907.

- Smolecule. (2023). Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt.

- Wikipedia. (n.d.). Azetidine-2-carboxylic acid.

- De Kimpe, N., et al. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

- Huang, H., Song, C., & Chang, J. (2019). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Progress in Chemistry, 31(1), 1-9.

- Merck Sharp & Dohme Corp. (2001). Process for the synthesis of azetidinones. U.S.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery.

- Dubois, M. A. J., Smith, M. A., White, A. J. P., Jie, A. L. W., Mousseau, J. J., Choi, C., & Bull, J. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(12), 4810–4815.

- BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.

- BenchChem. (2025). One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes and Protocols.

- Kanegafuchi Chemical Industry Co., Ltd. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

- Gouverneur, V., et al. (2017). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Journal of the American Chemical Society, 139(39), 13644-13648.

- Stamicarbon B.V. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.

- Novartis AG. (2004). Process for making azetidine-3-carboxylic acid.

- Kent, S. B., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 103(23), 6764-6769.

- ChemicalBook. (n.d.). Azetidine-3-carboxylic acid amide trifluoroacetic acid salt.

- Pannecoucke, X., et al. (2013). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. The Journal of Organic Chemistry, 78(15), 7563-7570.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 5. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]

- 6. This compound [synhet.com]

A Technical Guide to the Spectral Analysis of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra, this guide synthesizes theoretical principles and spectral data from analogous structures to offer a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction and Molecular Structure

This compound incorporates three key structural features that dictate its spectral properties: a strained four-membered azetidine ring, a carboxylic acid functional group, and an electron-withdrawing N-trifluoroacetyl group. Understanding the interplay of these components is crucial for interpreting its spectroscopic signature. The azetidine ring provides a rigid scaffold, while the trifluoroacetyl group significantly influences the electronic environment of the molecule.

To facilitate the discussion of the spectral data, the atoms in the molecule are numbered as follows:

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine ring and the carboxylic acid proton. The electron-withdrawing trifluoroacetyl group will deshield the adjacent protons on the azetidine ring, causing them to appear at a lower field (higher ppm) compared to unsubstituted azetidine.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| H3 | 3.8 - 4.2 | Multiplet | 1H | Methine proton on C3 |

| H2, H4 | 4.2 - 4.8 | Multiplets | 4H | Methylene protons on C2 and C4 |

| COOH | 10 - 13 | Broad Singlet | 1H | Carboxylic acid proton |

Causality behind Experimental Choices: The choice of a deuterated solvent is critical. A solvent like DMSO-d₆ would be suitable as it can dissolve the compound and its residual water peak will not interfere with the signals of interest. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange with any trace amounts of water.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The presence of the highly electronegative fluorine atoms will have a significant effect on the chemical shift and appearance of the trifluoromethyl carbon.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Assignment |

| C3 | 35 - 45 | Singlet | Methine carbon on C3 |

| C2, C4 | 50 - 60 | Singlet | Methylene carbons on C2 and C4 |

| CF₃ | 115 - 125 | Quartet (¹JCF) | Trifluoromethyl carbon |

| C=O (Amide) | 155 - 165 | Quartet (²JCF) | Amide carbonyl carbon |

| C=O (Acid) | 170 - 180 | Singlet | Carboxylic acid carbonyl carbon |

Expertise & Experience: The trifluoromethyl carbon (CF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Similarly, the amide carbonyl carbon may also show a quartet, though with a smaller coupling constant (²JCF). The exact chemical shifts will be influenced by the solvent used.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amide, and trifluoromethyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid |

| 1700 - 1725 | C=O stretch | Carboxylic acid (dimer) |

| 1670 - 1690 | C=O stretch (Amide I band) | Amide |

| 1100 - 1300 (strong) | C-F stretch | Trifluoromethyl |

| 2850 - 3000 | C-H stretch | Azetidine ring |

Trustworthiness: The broadness of the O-H stretch is a hallmark of carboxylic acids and arises from extensive hydrogen bonding.[1] The two distinct carbonyl stretching frequencies for the carboxylic acid and the amide are expected due to their different electronic environments. The strong absorption in the 1100-1300 cm⁻¹ region is highly characteristic of C-F bonds.

Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining an IR spectrum is:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

Based on the molecular formula C₆H₆F₃NO₃, the monoisotopic mass is 197.03 g/mol . In electrospray ionization (ESI), the compound is expected to be detected as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. PubChem provides predicted collision cross-section values for various adducts.[2]

Predicted Fragmentation Pathway:

Figure 2: Predicted major fragmentation pathways for this compound in positive ion mode mass spectrometry.

Authoritative Grounding: The fragmentation is likely to initiate with the loss of the labile carboxylic acid group as COOH (45 Da) or the trifluoroacetyl group as CF₃CO (97 Da). The trifluoroacetyl cation (m/z 97) is also a likely observed fragment due to its stability.

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring a mass spectrum using LC-MS is:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

-

LC Separation (Optional but recommended): Inject the sample onto a suitable reverse-phase column (e.g., C18) to separate it from any impurities.

-

MS Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from structurally related compounds, this guide offers valuable insights for researchers working on the synthesis, characterization, and application of this molecule. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectral data.

References

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Technical Guide to 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid, a specialized chemical building block of increasing importance in medicinal chemistry and drug discovery. The document details its chemical properties, commercial availability, synthetic pathways, key applications, and essential safety protocols, serving as a vital resource for professionals in the field.

Compound Profile and Physicochemical Properties

This compound is a derivative of azetidine-3-carboxylic acid, featuring a trifluoroacetyl group attached to the nitrogen atom of the azetidine ring. This structural combination imparts unique properties valuable for the synthesis of novel therapeutic agents. The strained four-membered azetidine ring acts as a conformationally restricted analog of proline, while the trifluoroacetyl moiety can enhance metabolic stability and binding affinity.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid[1] |

| CAS Number | 1001026-41-0[1][2] |

| Molecular Formula | C₆H₆F₃NO₃[2][3] |

| Molecular Weight | 197.11 g/mol [2] |

| Synonyms | 1-(trifluoroacetyl)azetidine-3-carboxylic acid[4] |

| Purity | Typically ≥95%[1][4] |

| InChI Key | FMPNGUOKMPVJQV-UHFFFAOYSA-N[3] |

| SMILES | C1C(CN1C(=O)C(F)(F)F)C(=O)O[3] |

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. While some vendors may have it in stock, it is often synthesized on demand, particularly for larger quantities. Researchers should anticipate lead times for delivery.

Table 2: Representative Commercial Suppliers

| Supplier | Purity | Typical Quantities | Notes |

|---|---|---|---|

| AK Scientific, Inc. | 95%[4] | Gram scale | - |

| SynHet | 95%[1] | Custom | Synthesis on demand[1] |

| ChemicalBook | - | Gram scale | Price varies by supplier[2] |

| Aladdin | - | 5g | Listed price available[5] |

Synthetic Strategy

While large-scale industrial synthesis protocols are typically proprietary, a logical and common laboratory-scale approach involves the N-acylation of the parent amino acid, 3-azetidinecarboxylic acid. This precursor is commercially available from suppliers like Sigma-Aldrich and Oakwood Chemical.[6][7]

The most direct synthetic route is the reaction of 3-azetidinecarboxylic acid with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA). This reaction is an efficient method for introducing the trifluoroacetyl group onto the nitrogen atom of the azetidine ring.[8] The process involves the nucleophilic attack of the secondary amine on the anhydride, followed by the elimination of trifluoroacetic acid. A non-nucleophilic base may be used to neutralize the acid byproduct. Subsequent purification, typically via chromatography or recrystallization, yields the final product.

Caption: Proposed synthesis workflow for the target compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry.

-

Constrained Scaffolds: Azetidine carboxylic acids are recognized as important scaffolds for creating biologically active compounds and peptides.[9] The four-membered ring introduces conformational rigidity, which is a key strategy in drug design to improve binding affinity and selectivity for a biological target.

-

Proline Analog: As a homologue of proline, azetidine-based structures can be incorporated into peptide mimetics to study protein structure and function or to develop peptide-based drugs with enhanced stability.[10]

-

CNS-Targeted Libraries: The azetidine scaffold, particularly when functionalized, is compelling for the development of compound libraries focused on Central Nervous System (CNS) targets.[11]

-

Bioactive Moiety Introduction: The trifluoroacetyl group is a well-known feature in medicinal chemistry for enhancing the pharmacokinetic properties of drug candidates, including metabolic stability and membrane permeability. Its incorporation can lead to the discovery of potent inhibitors for various therapeutic targets.[12] For instance, azetidine-based amides have been investigated as potent small-molecule inhibitors of STAT3, a key protein involved in cancer signaling.[13]

Analytical and Quality Control Methods

Ensuring the identity and purity of this compound is critical for its application in research. Standard analytical techniques are employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the successful incorporation of the trifluoroacetyl group.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to verify the molecular weight (197.11 g/mol ) and assess purity.[1][3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound with high accuracy.[1][14][15]

Suppliers like SynHet may provide analytical data upon request, including LC-MS or GC-MS results.[1]

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), this compound is classified with a "Warning" signal word and carries specific hazard statements.[4]

-

GHS Hazard Statements:

Proper handling and storage are essential to ensure safety.

Table 3: Recommended Safety and Handling Procedures

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and appropriate lab clothing.[4][16] |

| Handling | Use only in a well-ventilated area, such as a chemical fume hood.[4] Avoid breathing dust, fumes, or vapors.[4] Wash hands and skin thoroughly after handling.[4] |

| Storage | Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed when not in use.[4] Store in a locked-up area.[4] |

| First Aid (General) | In case of exposure, consult a physician and show them the safety data sheet.[16][17] |

| - Skin Contact | Wash off with soap and plenty of water.[4][17] |

| - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |

| - Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[4][17] |

Professionals should always consult the specific and most current Safety Data Sheet provided by their supplier before handling this chemical.

References

- 1-(2,2,2-Trifluoroacetyl)

- This compound - AK Scientific, Inc.

- This compound price,buy - ChemicalBook.

- This compound - SynHet.

- 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid - Aladdin.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.

- SAFETY D

- Azetidine-2-carboxylic acid - Wikipedia.

- SAFETY DATA SHEET - Acros Pharm

- 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem.

- This compound - PubChemLite.

- Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis - Progress in Chemistry.

- 3-Azetidinecarboxylic acid 98% 36476-78-5 - Sigma-Aldrich.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.

- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchG

- 3-Azetidinecarboxylic acid - Oakwood Chemical.

- [Determination of the azetidine-2-carboxylic acid

- Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential tre

Sources

- 1. This compound [synhet.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. PubChemLite - this compound (C6H6F3NO3) [pubchemlite.lcsb.uni.lu]

- 4. aksci.com [aksci.com]

- 5. 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid - CAS:1001026-41-0 - 阿镁生物 [amaybio.com]

- 6. 3-吖丁啶羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Azetidinecarboxylic acid [oakwoodchemical.com]

- 8. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acrospharma.co.kr [acrospharma.co.kr]

- 17. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Solubility of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, aqueous solubility stands as a critical determinant of a compound's downstream viability, influencing everything from biological activity and formulation to pharmacokinetic profiles. This guide provides an in-depth technical exploration of the solubility of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid, a novel compound with potential applications in medicinal chemistry.

Due to the limited availability of public experimental data for this specific molecule, this whitepaper will focus on a theoretical framework for its solubility based on its structural characteristics and predicted physicochemical properties. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to determine its solubility profile accurately.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of a strained azetidine ring, a carboxylic acid moiety, and a highly electronegative trifluoroacetyl group.

Molecular Formula: C₆H₆F₃NO₃

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| pKa | 3.49 ± 0.20 | ChemicalBook[1] |

| XlogP | 0.1 | PubChem[2] |

The Influence of the Trifluoroacetyl Group on Acidity

The trifluoroacetyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant inductive effect on the adjacent carboxylic acid moiety, stabilizing the carboxylate anion formed upon deprotonation.[3] This stabilization increases the acidity of the carboxylic acid, resulting in a lower pKa value compared to unsubstituted carboxylic acids.[4][5] The predicted pKa of 3.49 for this compound is notably lower than that of a typical aliphatic carboxylic acid (around 4.8), indicating it is a stronger acid.[4][6]

This enhanced acidity is a crucial factor in its solubility profile. At physiological pH (around 7.4), the carboxylic acid will be predominantly in its deprotonated, anionic form, which is expected to have significantly higher aqueous solubility than the neutral form.

Lipophilicity and the Role of Fluorine

The predicted XlogP of 0.1 suggests that this compound has a relatively low lipophilicity, indicating a favorable partitioning into aqueous environments over octanol. While the presence of fluorine atoms can increase lipophilicity in some contexts, the overall polarity of the molecule, dominated by the carboxylic acid and the amide bond, appears to maintain a hydrophilic character.

Theoretical Solubility Profile in Different Solvents

Based on the predicted physicochemical properties, we can construct a theoretical solubility profile for this compound in various solvent classes. The principle of "like dissolves like" provides a foundational understanding of these interactions.[7]

Aqueous Solubility

Given the presence of a carboxylic acid group capable of hydrogen bonding and ionization, the compound is expected to exhibit pH-dependent aqueous solubility.

-

Acidic pH (pH < pKa): In solutions with a pH below its pKa of 3.49, the carboxylic acid will be primarily in its neutral, protonated form. This form is expected to have lower aqueous solubility due to reduced polarity.

-

Neutral to Alkaline pH (pH > pKa): As the pH increases above the pKa, the carboxylic acid will deprotonate to form the carboxylate anion. This charged species will have significantly higher aqueous solubility due to strong ion-dipole interactions with water molecules.

The parent compound, azetidine-3-carboxylic acid, is known to be soluble in water. While the trifluoroacetyl group introduces a more hydrophobic element, the predicted low XlogP suggests that this compound will likely retain some degree of aqueous solubility, particularly at neutral and alkaline pH.

Polar Protic Solvents

Solvents such as methanol, ethanol, and isopropanol are polar and capable of hydrogen bonding. These solvents are expected to be good candidates for dissolving this compound due to their ability to interact with both the carboxylic acid and the trifluoroacetyl group.

Polar Aprotic Solvents

Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are also likely to be effective solvents.[7] Their polarity will allow for favorable dipole-dipole interactions with the polar functional groups of the molecule. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

Nonpolar Solvents

Nonpolar solvents such as hexane, toluene, and diethyl ether are generally poor solvents for polar molecules.[8] Due to the presence of multiple polar functional groups and a low predicted XlogP, this compound is expected to have very low solubility in nonpolar solvents.

Experimental Protocols for Solubility Determination

In the absence of published experimental data, the following protocols provide robust methodologies for determining the solubility of this compound. These methods are standard in the pharmaceutical industry and provide reliable, quantitative data.

Thermodynamic (Equilibrium) Solubility Assay

This method, often referred to as the "gold standard," measures the solubility of a compound at equilibrium.[9]

Methodology: Shake-Flask Method

-

Preparation: Accurately weigh an excess amount of solid this compound into a series of vials.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or organic solvents) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-72 hours).[9][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[5][11][12]

Methodology: Nephelometric or Direct UV Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the desired final compound concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a shorter period (e.g., 1-2 hours).[11]

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[12]

-

Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate at a suitable wavelength to determine the concentration of the dissolved compound.[4]

-

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed or the maximum concentration measured in the filtrate.

Conclusion

For definitive quantitative data, the provided thermodynamic and kinetic solubility assay protocols offer robust and reliable methods for experimental determination. A comprehensive understanding of the solubility profile of this compound is a critical step in advancing its potential as a valuable molecule in drug discovery and development.

References

- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Why do electron withdrawing groups increase the acidity of carboxylic acids? Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 3. ck12.org [ck12.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. quora.com [quora.com]

- 6. echemi.com [echemi.com]

- 7. Development of an open-source application for multiprotic small molecule pKa prediction based on machine learning and experimental data [eldorado.tu-dortmund.de]

- 8. Trifluoroacetic anhydride | 407-25-0 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. schrodinger.com [schrodinger.com]

- 11. nbinno.com [nbinno.com]

- 12. grokipedia.com [grokipedia.com]

stability and storage conditions for 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

An In-Depth Technical Guide to the Stability and Storage of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid

Introduction

This compound is a specialized chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique structure, combining a strained azetidine ring with an electron-withdrawing trifluoroacetyl group, offers a valuable scaffold for the synthesis of novel therapeutics. However, these same structural features present distinct challenges regarding the compound's stability and require carefully considered storage and handling protocols. This guide provides a comprehensive analysis of the chemical stability of this compound, outlines its primary degradation pathways, and offers detailed protocols for its proper storage and for assessing its stability under stressed conditions.

Molecular Structure and Inherent Instabilities

A thorough understanding of the stability of this compound begins with an examination of its constituent functional groups and the inherent strain of its four-membered ring system.

-

Azetidine Ring: The four-membered azetidine ring possesses significant ring strain, estimated to be around 25.4 kcal/mol.[1][2] This strain makes the ring susceptible to nucleophilic attack and subsequent ring-opening, particularly under acidic conditions where the nitrogen atom can be protonated.[3]

-

Trifluoroacetyl Group: The trifluoroacetyl group is a strong electron-withdrawing moiety that can influence the reactivity of the azetidine nitrogen. As an amide, it is susceptible to hydrolysis, a reaction that is often accelerated under basic conditions.[4][5]

-

Carboxylic Acid: The carboxylic acid functional group can participate in typical acid-base reactions and may influence the overall pH of the local environment, potentially contributing to autocatalytic degradation pathways.

Based on this analysis, two primary degradation pathways can be hypothesized:

-

Acid-Catalyzed Ring Opening: Protonation of the azetidine nitrogen under acidic conditions can activate the ring towards nucleophilic attack, leading to cleavage of the C-N bonds.

-

Base-Mediated Hydrolysis: The trifluoroacetyl group is prone to hydrolysis under basic conditions, which would result in the formation of trifluoroacetic acid and 3-azetidinecarboxylic acid.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store long-term in a cool, dry place.[6] | Minimizes the rate of potential hydrolytic and ring-opening reactions. |

| Atmosphere | Store in a tightly-closed container.[6] | Protects from atmospheric moisture, which can contribute to hydrolysis. |

| Light | Protect from light. | While no specific photostability data is available, it is a general best practice for complex organic molecules. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases.[6] | Strong oxidizing agents can lead to decomposition, while strong acids and bases can catalyze the degradation pathways outlined above. |

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8][10]

The following diagram illustrates a typical workflow for a forced degradation study:

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation of this compound

This protocol provides a step-by-step methodology for conducting a forced degradation study on the title compound.

1. Materials and Reagents:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (w/v)

-

Methanol (HPLC grade)

-

Formic acid (for mobile phase)

2. Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (MS)

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled oven

-

Photostability chamber (compliant with ICH Q1B guidelines)

3. Sample Preparation:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

4. Stress Conditions:

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at room temperature for 2 hours.

-

At appropriate time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid compound in a temperature-controlled oven at 60°C for 7 days.

-

At appropriate time points, withdraw a sample, prepare a 1 mg/mL solution, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a 1 mg/mL solution to light conditions as specified in the ICH Q1B guideline.

-

A dark control sample should be stored under the same conditions but protected from light.

-

After the exposure period, analyze the samples by HPLC.

-

5. HPLC-UV/MS Analysis:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B, ramp to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection: 210 nm

-

MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.

Anticipated Degradation Products

Based on the hypothesized degradation pathways, the following primary degradation products may be observed:

| Degradation Condition | Potential Degradation Product | Chemical Structure |

| Acid Hydrolysis | 3-Azetidinecarboxylic acid (from ring opening) | C₄H₇NO₂ |

| Base Hydrolysis | 3-Azetidinecarboxylic acid | C₄H₇NO₂ |

| Base Hydrolysis | Trifluoroacetic acid | C₂HF₃O₂ |

The following diagram illustrates the potential base-catalyzed hydrolysis pathway:

Caption: Hypothesized base-catalyzed hydrolysis pathway.

This compound is a valuable synthetic intermediate whose stability is governed by the interplay of its strained azetidine ring and its labile trifluoroacetyl group. By understanding the potential degradation pathways—acid-catalyzed ring opening and base-mediated hydrolysis—appropriate storage and handling procedures can be implemented to ensure the compound's integrity. The forced degradation protocol outlined in this guide provides a robust framework for systematically evaluating the stability of this molecule and for developing stability-indicating analytical methods, which are crucial for its application in research and drug development.

References

-

Kubyshkin, V., & Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2574–2599. [Link]

-

National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubChem. [Link]

-

Fernandez, M. A., & de Rossi, R. H. (1999). Ester Hydrolysis: Trifluoroacetates. The Journal of Organic Chemistry, 64(16), 6000–6004. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-